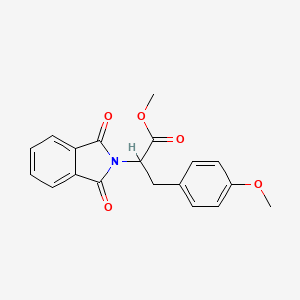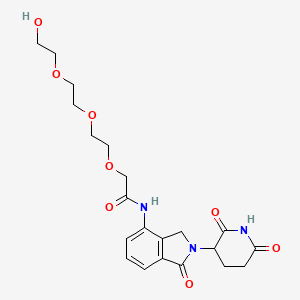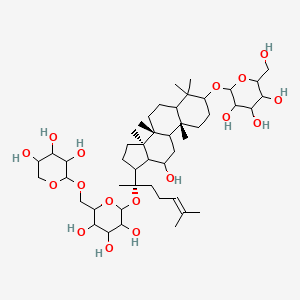
Ginsenoside C-Mx1; Gynosaponin I; Gypenoside IX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ginsenoside C-Mx1: Gynosaponin I and Gypenoside IX , is a natural dammarane-type triterpene saponin. . This compound is known for its diverse biological activities and has been extensively studied for its potential health benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Ginsenoside C-Mx1 involves the extraction and purification from Gynostemma pentaphyllum. The process typically includes the following steps :
Extraction: The plant material is dried and powdered. It is then subjected to solvent extraction using solvents like methanol or ethanol.
Concentration: The extract is concentrated under reduced pressure to remove the solvent.
Purification: The concentrated extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Ginsenoside C-Mx1 follows similar steps but on a larger scale. The use of advanced extraction and purification technologies ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Ginsenoside C-Mx1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ginsenoside C-Mx1 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Ginsenoside C-Mx1 has a wide range of scientific research applications, including :
Chemistry: It is used as a reference compound in the study of saponins and their chemical properties.
Biology: It is studied for its effects on cellular processes, including apoptosis, cell proliferation, and differentiation.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of health supplements and functional foods due to its potential health benefits.
Mecanismo De Acción
The mechanism of action of Ginsenoside C-Mx1 involves multiple molecular targets and pathways . It exerts its effects by modulating various signaling pathways, including:
Apoptosis Pathway: It induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Anti-inflammatory Pathway: It inhibits the production of pro-inflammatory cytokines and reduces inflammation by modulating the NF-κB signaling pathway.
Antioxidant Pathway: It enhances the activity of antioxidant enzymes and reduces oxidative stress by scavenging free radicals.
Comparación Con Compuestos Similares
Ginsenoside C-Mx1 is unique compared to other similar compounds due to its specific chemical structure and biological activities . Similar compounds include:
Ginsenoside Rb1: Found in , it has similar anti-cancer and anti-inflammatory properties but differs in its specific molecular targets and pathways.
Gypenoside XVII: Another compound from , it shares some biological activities with Ginsenoside C-Mx1 but has a different chemical structure.
Ginsenoside Rh2: Known for its anti-cancer properties, it is structurally different from Ginsenoside C-Mx1 and has distinct mechanisms of action.
Propiedades
Fórmula molecular |
C47H80O17 |
|---|---|
Peso molecular |
917.1 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,44-,45+,46+,47-/m0/s1 |
Clave InChI |
ZTQSADJAYQOCDD-NWZNWSFHSA-N |
SMILES isomérico |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14780283.png)
![tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)
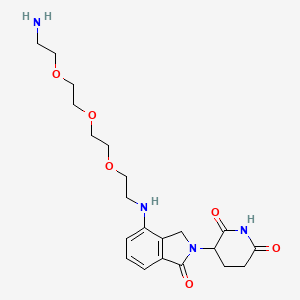
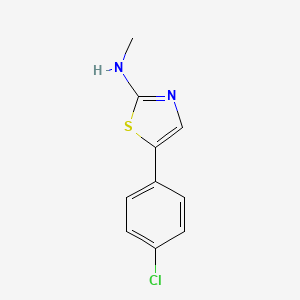
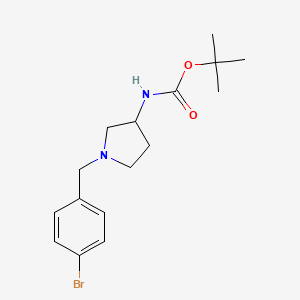
![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)
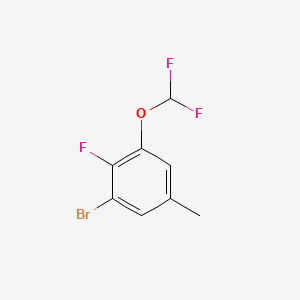
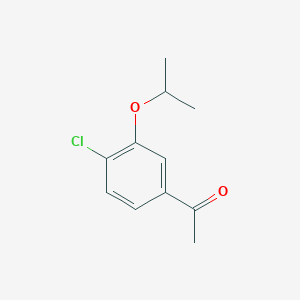
![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14780320.png)

